molecular formula C17H17F3N2O3 B15024147 2,2,2-trifluoro-1-{2-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethanone

2,2,2-trifluoro-1-{2-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethanone

Cat. No.: B15024147
M. Wt: 354.32 g/mol
InChI Key: XIKHFVCCVXFBNA-UHFFFAOYSA-N
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Description

2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE is a complex organic compound that features a trifluoromethyl group, an indole moiety, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Grignard Reaction: One common method involves the reaction of trifluoroacetic acid with a Grignard reagent derived from bromobenzene. This reaction is typically carried out in an anhydrous environment to prevent the decomposition of the Grignard reagent.

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of a Lewis acid such as aluminum chloride. This reaction is usually performed at low temperatures to control the exothermic nature of the reaction.

    Trifluoromethylation: A more advanced method involves the direct trifluoromethylation of a suitable precursor using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.

Industrial Production Methods

Industrial production often employs the Friedel-Crafts acylation method due to its simplicity and relatively high yield. The reaction is scaled up in large reactors with efficient cooling systems to manage the exothermic reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.

    Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Biochemical Probes: It is used as a probe to study biochemical pathways involving trifluoromethyl groups.

Medicine

    Drug Development: The compound is explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Pharmacokinetics: Studies are conducted to understand its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Material Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Agriculture: It is investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The indole moiety is known to interact with serotonin receptors, which may explain some of its neurological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-TRIFLUORO-1-PHENYLETHAN-1-ONE: Similar structure but lacks the indole and morpholine groups.

    2,2,2-TRIFLUOROACETOPHENONE: Similar trifluoromethyl group but different aromatic ring structure.

    1,1,1-TRIFLUORO-2-PROPANONE: Similar trifluoromethyl group but different carbon skeleton.

Uniqueness

The presence of the indole and morpholine groups in 2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE makes it unique compared to other trifluoromethyl compounds. These groups contribute to its potential biological activity and make it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C17H17F3N2O3

Molecular Weight

354.32 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-methyl-1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethanone

InChI

InChI=1S/C17H17F3N2O3/c1-11-15(16(24)17(18,19)20)12-4-2-3-5-13(12)22(11)10-14(23)21-6-8-25-9-7-21/h2-5H,6-10H2,1H3

InChI Key

XIKHFVCCVXFBNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N3CCOCC3)C(=O)C(F)(F)F

Origin of Product

United States

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